molecular formula C32H42O9 B3015658 [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate CAS No. 117842-14-5

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

Cat. No.: B3015658
CAS No.: 117842-14-5
M. Wt: 570.679
InChI Key: SAEWWOQZFBDINP-OEVXTBOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex pentacyclic diterpenoid derivative characterized by its intricate stereochemistry and functional group diversity. Key structural features include:

  • A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene core, which confers significant rigidity and stereochemical complexity.
  • Substituents:
    • Two acetyloxy groups at positions 16 and 16.
    • A furan-3-yl moiety at position 4.
    • A hydroxy group at position 11.
    • Four methyl groups at positions 1, 5, 10, and 13.
    • An acetate ester at position 2.

Its polar functional groups (e.g., acetyloxy, hydroxy) likely influence solubility and reactivity, while the furan ring may contribute to aromatic interactions in biological systems .

Properties

IUPAC Name

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3/t20-,22-,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEWWOQZFBDINP-OEVXTBOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a complex organic molecule with significant biological potential due to its unique structural features and the presence of functional groups that may interact with biological systems. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H42O9 , with a molecular weight of approximately 570.679 g/mol . The structure includes multiple rings and functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds containing furan moieties possess significant antimicrobial properties. For instance:

  • Derivatives of furan have demonstrated antibacterial effects against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in some derivatives .

2. Anticancer Activity

The anticancer potential of furan derivatives is notable:

  • Research involving conjugated furan derivatives has shown promising results against human cervical cancer cells (HeLa), where specific compounds exhibited IC50 values as low as 0.15 ± 0.05 µg/mL , indicating potent cytotoxic effects .

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has also been investigated:

  • Some derivatives have been identified as inhibitors of carbonic anhydrase isozymes (hCA I and hCA II), which are important in various physiological processes and pathological conditions .

Case Studies

Several studies illustrate the biological activity of compounds related to the target compound:

Study 1: Antibacterial Efficacy

In a comparative study of various furan derivatives against bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli64
Compound BS. aureus32
Compound CProteus vulgaris16

This data supports the hypothesis that structural modifications can enhance antibacterial potency .

Study 2: Anticancer Activity

A study evaluating the effects of furan-based compounds on HeLa cells revealed:

CompoundIC50 (µg/mL)Mechanism of Action
Furan Derivative X0.15 ± 0.05Mitochondrial modification
Furan Derivative Y0.25 ± 0.07Membranolytic effect

These findings suggest that the incorporation of furan rings can significantly influence the anticancer activity of synthesized compounds .

Comparison with Similar Compounds

[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-Acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[...]nonadec-8-en-18-yl] Benzoate ()

  • Key Differences :
    • Replaces the 16,18-diacetyloxy groups with a benzoate ester at position 18 and retains a single acetyloxy at position 4.
    • Retains the furan-3-yl and hydroxy substituents.
  • Reduced acetyloxy substitution could lower metabolic stability due to fewer ester-protected hydroxyls .

[(2S,3R,5R,9R,10S,11R,15S)-3-Acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[...]octadecan-15-yl] Acetate ()

  • Key Differences :
    • Features a methylidene group at position 6 and a 7-oxo moiety.
    • Lacks the furan ring but retains acetyloxy and hydroxy groups.
  • The ketone (7-oxo) may increase electrophilicity, affecting reactivity in biological systems .

Functional Group Variations

Compound ID 15 (): [(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[...]nonadec-13-en-19-yl] Acetate

  • Key Differences :
    • Contains two ketone groups (5,15-dioxo) and pentamethyl substituents.
    • Replaces acetyloxy groups with dioxa rings.
  • Implications :
    • Ketones may reduce solubility in aqueous environments compared to hydroxyl or acetyloxy groups.
    • The dioxa rings could enhance metabolic resistance but reduce hydrogen-bonding capacity .

Molecular Weight and Physical Properties

Compound Molecular Weight Key Substituents
Target Compound ~600 (estimated) 16,18-Diacetyloxy, furan-3-yl, 11-hydroxy, 4-acetate, tetramethyl
Compound ~650 (estimated) 4-Acetyloxy, 18-benzoate, furan-3-yl, 11,16-dihydroxy, tetramethyl
(ID 15) 482.572 5,15-Dioxo, pentamethyl, furan-3-yl, 19-acetate
(24267-69-4) ~500 (estimated) 3-Acetyloxy, 9,10-dihydroxy, 7-oxo, methylidene, 12,12-dimethyl
  • Acetyloxy and benzoate esters contribute to higher molecular weights compared to ketone or methylidene groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.